10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
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Overview
Description
10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol is a complex organic compound belonging to the class of dibenzoquinolines. This compound is characterized by its unique structure, which includes a dibenzylamino group, a methoxy group, and a methyl group attached to a tetrahydro-dibenzoquinoline skeleton. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 1-alkynyl-9,10-anthraquinones with N-nucleophiles under reflux conditions in pyridine
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dibenzoquinoline core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol involves its interaction with specific molecular targets and pathways. The compound’s dibenzylamino group can interact with enzymes and receptors, modulating their activity. Additionally, the methoxy and methyl groups may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinoline and its derivatives share structural similarities with 10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol.
Dibenzoquinolines: Other dibenzoquinoline compounds, including those with different substituents, are also comparable.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of the dibenzylamino group, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .
Properties
Molecular Formula |
C32H32N2O2 |
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Molecular Weight |
476.6 g/mol |
IUPAC Name |
10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C32H32N2O2/c1-33-16-15-25-18-29(36-2)32(35)31-27-19-26(14-13-24(27)17-28(33)30(25)31)34(20-22-9-5-3-6-10-22)21-23-11-7-4-8-12-23/h3-14,18-19,28,35H,15-17,20-21H2,1-2H3 |
InChI Key |
RILSEMQQYBRWTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)O)OC |
Origin of Product |
United States |
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